![molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8](/img/structure/B1429575.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Overview
Description
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .Scientific Research Applications
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Application Summary: This compound serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy . Specifically, halogenated derivatives of this compound were synthesized and tested for their cytotoxic effects against different cancer cell lines .
- Methods of Application: The compounds were synthesized in three steps with high yields . Their cytotoxic effects were evaluated using IC50 values, which measure the concentration of a drug that is required for 50% inhibition in vitro .
- Results: Among the synthesized compounds, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
2. Antitubercular Agents
- Application Summary: Derivatives of “2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” have been explored as potential antitubercular agents .
- Methods of Application: A library of thirty 7H-Pyrrolo[2,3-D]pyrimidine derivatives was synthesized and their structure-activity relationships were studied . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed .
- Results: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was non-cytotoxic to the Vero cell line .
3. PDK1 Inhibitors
- Application Summary: This compound has been used as a scaffold for the development of inhibitors targeting PDK1, a kinase involved in cell survival and proliferation . These inhibitors could potentially be used in cancer therapy .
- Methods of Application: The compound is modified to create a series of derivatives, which are then tested for their ability to inhibit PDK1 .
- Results: The results of these studies are not specified in the available data .
4. Treatment of Rheumatoid Arthritis
- Application Summary: “2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is an intermediate in the synthesis of Tofatinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
- Methods of Application: The compound is used in the chemical synthesis of Tofatinib .
- Results: Tofatinib has been widely used in the treatment of rheumatoid arthritis .
5. Inflammatory Skin Disorders
- Application Summary: This compound has been used in the development of innovative therapies for inflammatory skin disorders .
- Methods of Application: The specific methods of application are not specified in the available data .
- Results: The results of these studies are not specified in the available data .
6. Kinase Inhibitors
- Application Summary: This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
- Methods of Application: The compound is used in the chemical synthesis of kinase inhibitors .
- Results: The results of these studies are not specified in the available data .
Safety And Hazards
properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine | |
CAS RN |
1192711-88-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
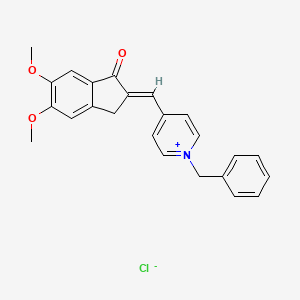
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)
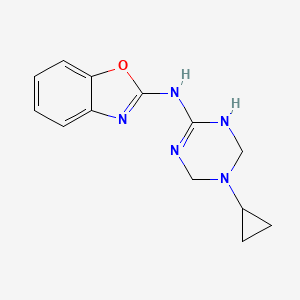
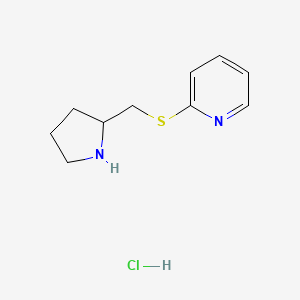
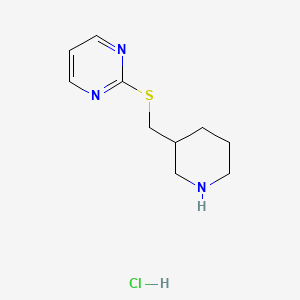
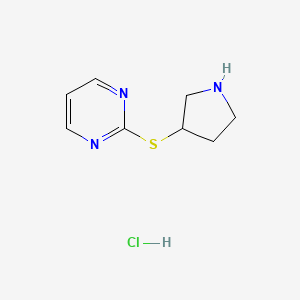

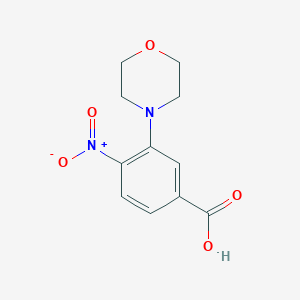
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)
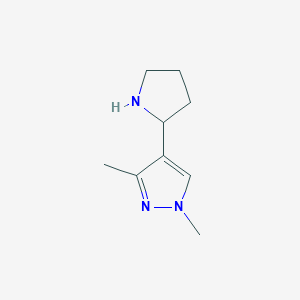
![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)
